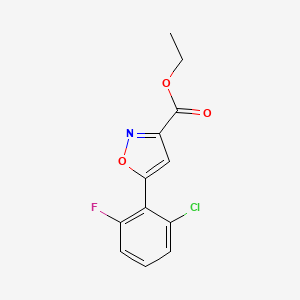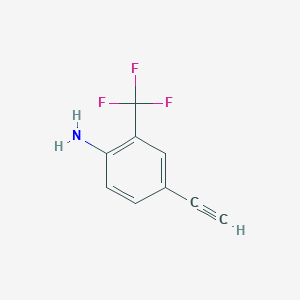
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a benzyloxy group, a fluorophenyl group, and a methyl group attached to the indole core, making it a molecule of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the reaction of the indole derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The fluorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The indole nitrogen can undergo nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenyl-substituted indole.
Substitution: Alkylated or acylated indole derivatives.
科学研究应用
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and fluorophenyl groups can enhance its binding affinity and specificity for these targets, while the indole core can participate in π-π stacking interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
5-(Benzyloxy)-2-phenyl-3-methyl-1H-indole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-(Benzyloxy)-2-(4-chlorophenyl)-3-methyl-1H-indole: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions with biological targets.
5-(Benzyloxy)-2-(4-methylphenyl)-3-methyl-1H-indole: Has a methyl group instead of fluorine, affecting its steric and electronic properties.
Uniqueness
The presence of the fluorophenyl group in 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability in chemical reactions. This makes it a valuable compound for various research applications.
属性
CAS 编号 |
198479-64-0 |
|---|---|
分子式 |
C22H18FNO |
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-3-methyl-5-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C22H18FNO/c1-15-20-13-19(25-14-16-5-3-2-4-6-16)11-12-21(20)24-22(15)17-7-9-18(23)10-8-17/h2-13,24H,14H2,1H3 |
InChI 键 |
XBYBLRSWUPRKDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
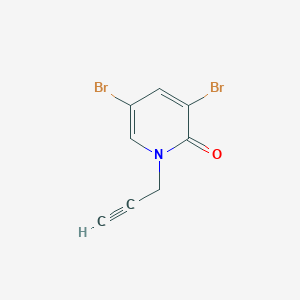
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
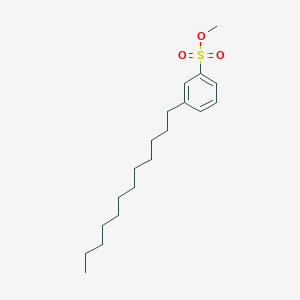


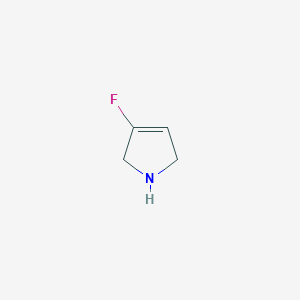
![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)


![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

